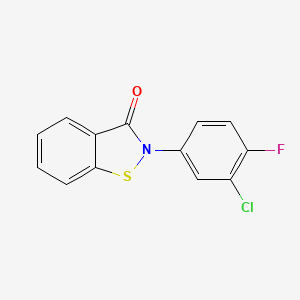

2-(3-Chloro-4-fluorophenyl)-2,3-dihydro-1,2-benzothiazol-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "2-(3-Chloro-4-fluorophenyl)-2,3-dihydro-1,2-benzothiazol-3-one" is a derivative of benzothiazole, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring. Benzothiazoles are known for their diverse biological activities and have been extensively studied for their potential use in medicinal chemistry, particularly as antitumor agents .

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves cyclization reactions, such as the Jacobsen cyclization, which has been modified to produce fluorinated 2-(4-aminophenyl)benzothiazoles with potent cytotoxic properties . Similarly, the synthesis of related compounds like 5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazole-2-thiol involves the reaction of 3-chloro-1-benzothiophene-2-carbonylchloride with hydrazine hydrate, followed by further functionalization .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by the presence of substituents on the benzene and thiazole rings, which can significantly influence their biological activity and interaction with biological targets. For instance, the introduction of fluorine atoms has been shown to enhance the cytotoxicity of these compounds against certain cancer cell lines .

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions, including nucleophilic aromatic substitution, which is used in the synthesis of fluorine-18 labeled 2-(4'-fluorophenyl)-1,3-benzothiazole for imaging amyloid deposits in Alzheimer's disease . The reactivity of these compounds can also be influenced by the presence of electron-withdrawing or electron-donating groups, which can affect their binding to biological targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives, such as solubility, fluorescence, and reactivity, are crucial for their biological activity and potential therapeutic applications. For example, the introduction of fluorine atoms can affect the lipophilicity and metabolic stability of these compounds . Additionally, some benzothiazole derivatives exhibit fluorescence properties, which can be utilized in the development of fluorescent probes for sensing pH and metal cations .

Scientific Research Applications

Antitumor Applications

Selective Antitumor Properties

Benzothiazoles, structurally related to 2-(3-Chloro-4-fluorophenyl)-2,3-dihydro-1,2-benzothiazol-3-one, have been identified as possessing selective and potent antitumor properties. Research indicates these compounds are effective against breast and ovarian cancer cell lines, with specific compounds within this class inducing cytochrome P450 1A1, critical for their antitumor activity. Fluorinated derivatives, in particular, show potent antiproliferative activity without a biphasic dose-response, hinting at their potential for chemotherapy (Bradshaw et al., 2002; Hutchinson et al., 2001).

Mechanisms of Action

The antitumor mechanism involves the induction and biotransformation by cytochrome P450 1A1, leading to the formation of active metabolites. The efficacy of these compounds is further improved by modifications that enhance their solubility and stability, making them suitable for clinical evaluation (Hutchinson et al., 2002).

Antimicrobial Applications

Antimycobacterial Activity

Synthesized derivatives of benzothiazoles have shown promising antimicrobial activity, with certain compounds displaying significant action against microbial strains. This suggests potential applications of these compounds in developing new antimicrobial agents (Sathe et al., 2011).

Sensing Applications

Fluorescent Probes

Some benzothiazole derivatives have been applied as fluorescent probes for sensing metal cations and pH changes, indicating the versatility of these compounds beyond their antimicrobial and antitumor applications. Their high sensitivity and selectivity make them suitable for detecting physiological changes and environmental monitoring (Tanaka et al., 2001).

Mechanism of Action

Target of Action

Compounds with similar structures, such as gefitinib, are known to inhibit the epidermal growth factor receptor (egfr) tyrosine kinase . EGFR is often overexpressed in certain human carcinoma cells, such as lung and breast cancer cells .

Mode of Action

Gefitinib, a compound with a similar structure, binds to the adenosine triphosphate (atp)-binding site of the egfr tyrosine kinase enzyme, inhibiting its activity . This results in the inhibition of the intracellular phosphorylation of numerous tyrosine kinases associated with transmembrane cell surface receptors .

Biochemical Pathways

Egfr, a potential target of this compound, is linked to multiple signaling pathways involved in tumor growth and angiogenesis, such as the ras/raf pathway and the pi3k/akt pathways .

Pharmacokinetics

Compounds with similar structures, such as afatinib, have time-independent pharmacokinetic characteristics . Maximum plasma concentrations of Afatinib are reached approximately 2–5 h after oral administration and thereafter decline . Afatinib metabolism is minimal, with unchanged drug predominantly excreted in the faeces and approximately 5% in urine .

Result of Action

Inhibition of egfr tyrosine kinase, a potential target of this compound, can lead to the suppression of cancer cell proliferation, angiogenesis, and metastasis .

Safety and Hazards

properties

IUPAC Name |

2-(3-chloro-4-fluorophenyl)-1,2-benzothiazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7ClFNOS/c14-10-7-8(5-6-11(10)15)16-13(17)9-3-1-2-4-12(9)18-16/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNZIUIOSXDGDAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(S2)C3=CC(=C(C=C3)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7ClFNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[d]thiazol-6-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2528276.png)

![4-[(3-Formylphenoxy)methyl]benzonitrile](/img/structure/B2528280.png)

![N-[1-(Oxan-4-yl)azetidin-3-yl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2528284.png)

![3-{[4-(Dimethylamino)phenyl]amino}-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B2528291.png)

![cyclohexyl 2-amino-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2528292.png)

![(5-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B2528297.png)

![N-cyclohexyl-2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonylacetamide](/img/structure/B2528299.png)